

Spectroscopic Profile of 15-Methylpentacosanal: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 15-Methylpentacosanal

Cat. No.: B15170675

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This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for **15-Methylpentacosanal**, a long-chain branched aldehyde. As experimental data for this specific compound is not readily available in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development engaged in the synthesis, identification, or analysis of this and structurally related molecules.

Predicted Spectroscopic Data

The spectral data presented below are based on computational predictions and established spectroscopic principles for analogous long-chain aliphatic aldehydes. These values provide a foundational dataset for the identification and characterization of **15-Methylpentacosanal**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for **15-Methylpentacosanal** are detailed in the following tables.

Table 1: Predicted ^1H NMR Data for **15-Methylpentacosanal** (Solvent: CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.77	Triplet (t)	1H	Aldehyde proton (-CHO)
2.42	Doublet of triplets (dt)	2H	Protons on C2 (α to carbonyl)
1.64	Multiplet (m)	2H	Protons on C3 (β to carbonyl)
1.25 - 1.40	Multiplet (m)	~40H	Methylene protons in the aliphatic chain
1.15	Multiplet (m)	1H	Methine proton on C15
0.92	Triplet (t)	3H	Methyl protons on C25
0.87	Doublet (d)	3H	Methyl protons of the C15-methyl group

Table 2: Predicted ^{13}C NMR Data for **15-Methylpentacosanal** (Solvent: CDCl_3)

Chemical Shift (δ) ppm	Assignment
202.9	C1 (Carbonyl carbon)
43.9	C2
36.8	C14, C16
32.8	C15
31.9	C23
29.7 - 29.4	Methylene carbons in the aliphatic chain
27.2	C13, C17
22.7	C24
22.1	C3
19.7	C15-Methyl carbon
14.1	C25

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The predicted characteristic absorption bands for **15-Methylpentacosanal** are listed below.

Table 3: Predicted IR Absorption Bands for **15-Methylpentacosanal**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2955 - 2850	Strong	C-H stretching vibrations of methyl and methylene groups
2720	Medium	C-H stretching vibration of the aldehyde group
1730	Strong	C=O stretching vibration of the saturated aldehyde
1465	Medium	C-H bending vibrations of methylene groups
1375	Medium	C-H bending vibration of methyl groups
720	Weak	Rocking vibration of long methylene chains

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted major fragments for **15-Methylpentacosanal** under electron ionization (EI) are outlined below.

Table 4: Predicted Mass Spectrometry Fragmentation for **15-Methylpentacosanal**

Mass-to-Charge Ratio (m/z)	Interpretation
380	Molecular Ion [M] ⁺
379	[M-1] ⁺ (loss of H)
362	[M-18] ⁺ (loss of H ₂ O)
352	[M-28] ⁺ (loss of C ₂ H ₄)
337	[M-43] ⁺ (loss of C ₃ H ₇)
Characteristic aliphatic fragments	Series of peaks separated by 14 Da (CH ₂)

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring the spectroscopic data for a long-chain aldehyde like **15-Methylpentacosanal**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of 5-10 mg of **15-Methylpentacosanal** is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- **Data Acquisition:** ^1H and ^{13}C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.
 - ^1H NMR: Spectra are acquired with a 90° pulse, a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
 - ^{13}C NMR: Spectra are acquired with proton decoupling, a 30° pulse, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.
- **Data Processing:** The raw data (Free Induction Decay) is processed using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).

Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of the neat sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl_4) and placed in a liquid sample cell.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned from 4000 to 400 cm^{-1} . A background spectrum of the salt plates or the solvent is recorded and automatically subtracted from the sample spectrum.

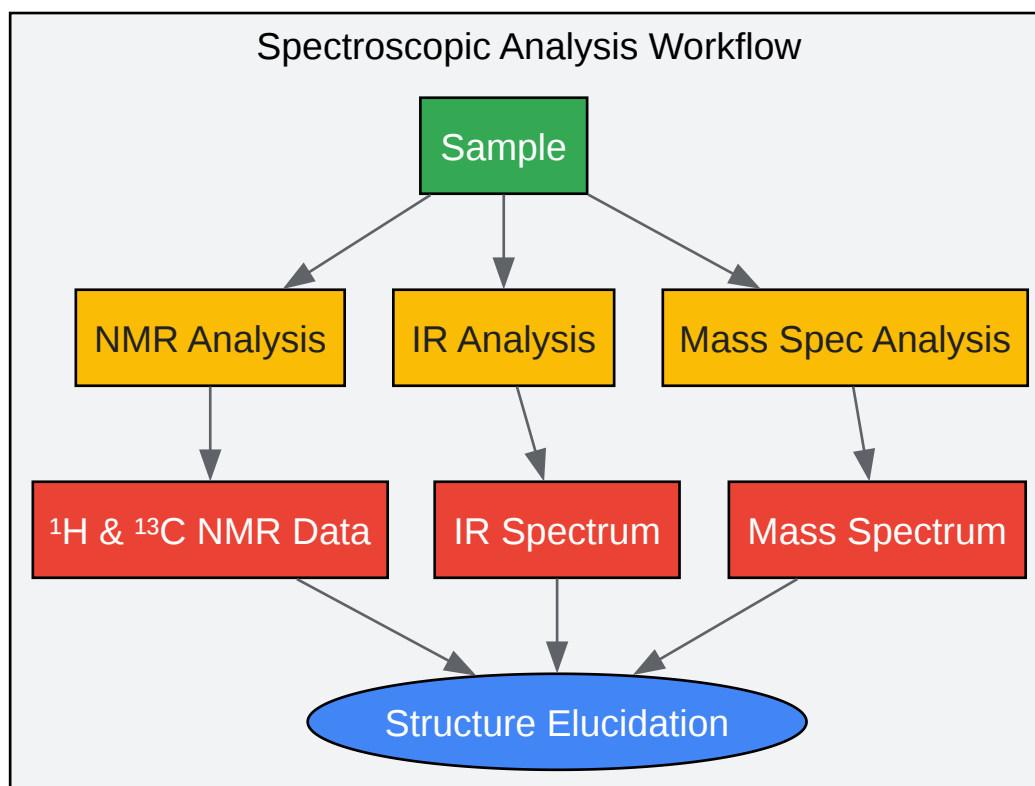
- **Data Analysis:** The positions of the absorption bands are identified and assigned to the corresponding functional groups.

Mass Spectrometry (MS)

- **Sample Introduction and Separation:** The sample is introduced into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). A nonpolar capillary column (e.g., DB-1ms) is used for separation. The GC oven temperature is programmed to start at a low temperature (e.g., 100 °C) and ramp up to a high temperature (e.g., 300 °C) to ensure elution of the long-chain aldehyde.
- **Ionization:** Electron Ionization (EI) at 70 eV is used to fragment the molecules.
- **Mass Analysis:** The resulting ions are separated by a quadrupole mass analyzer.
- **Data Analysis:** The mass spectrum is analyzed to identify the molecular ion and the characteristic fragmentation pattern.

Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis is crucial for systematic structure elucidation.



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Caption: A logical workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 15-Methylpentacosanal: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15170675#spectroscopic-data-for-15-methylpentacosanal-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b15170675#spectroscopic-data-for-15-methylpentacosanal-nmr-ir-mass-spec)

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